molecular formula C17H22N2O4 B1392552 1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid CAS No. 1242962-12-4

1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid

Cat. No. B1392552
M. Wt: 318.4 g/mol
InChI Key: XNLWUNWBCVQRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H22N2O4 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • Synthesis and Structural Analysis : The synthesis of related compounds, such as ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines, demonstrates the methodology and potential applications in medicinal chemistry. These compounds, including the 1,4-benzoxazin derivatives, have been synthesized using various catalytic systems and characterized by techniques like NMR and mass spectrometry (Hu Ying-he, 2006).

  • Antimicrobial Activity : Related 1,4-dihydro-quinoline-3-carboxylic acid derivatives have been synthesized and shown to possess promising antimicrobial activities. These studies are crucial in developing new antibacterial and antifungal agents (S. Srinivasan et al., 2010).

  • Photoluminescence Properties : Research into 2D coordination polymers, including derivatives of 1,4-dihydro-quinoline-3-carboxylic acid, has shed light on their photoluminescence properties, which could have applications in materials science and engineering (Liang-cai Yu et al., 2006).

Chemical Synthesis and Reactivity

  • Improved Synthesis Processes : Studies have focused on the improved synthesis of derivatives of benzoxazine, showcasing advancements in chemical synthesis techniques. This is vital for the efficient production of compounds with potential therapeutic uses (C. Ramesh et al., 2006).

  • Reactivity and Formation of New Compounds : Investigations into the reactivity of benzoxazine derivatives with other chemical compounds have led to the formation of new substances. Such research expands the chemical space and understanding of these compounds (A. I. Kobelev et al., 2020).

properties

IUPAC Name

1-(2-ethyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-2-13-11-19(14-7-3-4-8-15(14)23-13)17(22)18-9-5-6-12(10-18)16(20)21/h3-4,7-8,12-13H,2,5-6,9-11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLWUNWBCVQRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C2=CC=CC=C2O1)C(=O)N3CCCC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid
Reactant of Route 2
1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid
Reactant of Route 3
1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid
Reactant of Route 4
1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid
Reactant of Route 6
1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid

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